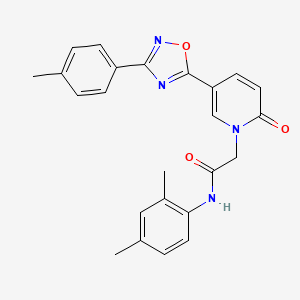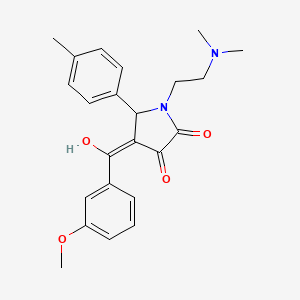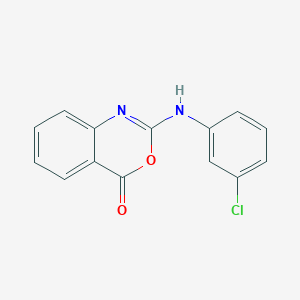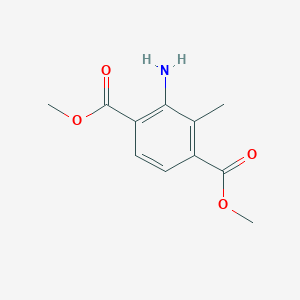![molecular formula C16H23N3O3S B2710211 (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-85-7](/img/structure/B2710211.png)
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CORM-3 is synthesized through a complex process involving multiple steps, and it has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide releases carbon monoxide (CO) upon exposure to light or in the presence of reducing agents. CO has been shown to have various therapeutic effects, including anti-inflammatory and anti-apoptotic properties. This compound releases CO in a controlled manner, which allows for the targeted delivery of CO to specific tissues or organs. The mechanism of action of this compound involves the activation of the heme oxygenase-1 (HO-1) pathway, which leads to the production of biliverdin, carbon monoxide, and iron. This pathway has been shown to have various therapeutic effects, including anti-inflammatory, anti-apoptotic, and anti-oxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. This compound has also been shown to have a protective effect on organs, including the heart, liver, and kidneys. Additionally, this compound has been shown to have a potential role in the treatment of cancer, where it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide is its ability to release CO in a controlled manner, which allows for the targeted delivery of CO to specific tissues or organs. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for therapeutic applications. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, this compound is sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide. One potential direction is the development of new and improved synthesis methods that can produce this compound in larger quantities and with greater efficiency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future studies should also focus on the optimization of this compound delivery methods and the development of new this compound derivatives with improved properties. Overall, the study of this compound has the potential to lead to the development of new and innovative therapies for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide involves multiple steps, starting with the reaction of 2-aminobenzenesulfonamide with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)benzenesulfonamide. The next step involves the reaction of this intermediate with 2,3-dihydroindole to form (2,3-dihydro-1H-indol-1-yl)(2-(2-bromoacetyl)phenyl)sulfonamide. This intermediate is then reacted with magnesium and dimethylformamide to form (2,3-dihydro-1H-indol-1-yl)(2-(2-formylphenyl)sulfonamido)acetate. Finally, this compound is obtained by reacting this intermediate with dimethylamine and acetic anhydride.
Aplicaciones Científicas De Investigación
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant properties. This compound has also been studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, this compound has been investigated for its potential use in organ transplantation, where it has been shown to have a protective effect on transplanted organs.
Propiedades
IUPAC Name |
(E)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18(2)11-5-8-16(20)17-10-13-23(21,22)19-12-9-14-6-3-4-7-15(14)19/h3-8H,9-13H2,1-2H3,(H,17,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHSIETZMPDCCK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2710128.png)
![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)

![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)

![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)